molecular formula C13H13NO3 B2699836 (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid CAS No. 370842-14-1

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

Cat. No.: B2699836
CAS No.: 370842-14-1
M. Wt: 231.251
InChI Key: YYXUCGMHRWHUQW-UHFFFAOYSA-N
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Description

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinoline-derived carboxylic acid characterized by a methyl substitution at positions 4 and 8 of the quinoline ring and a ketone group at position 2. Its ethyl ester form (CAS 145667-25-0) is commercially available, suggesting utility as an intermediate in organic synthesis .

Properties

IUPAC Name

2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-4-3-5-10-9(2)6-11(15)14(13(8)10)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUCGMHRWHUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Friedländer synthesis, which uses 2-aminobenzaldehyde and ketones under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Amide Formation via Carbodiimide Coupling

The carboxylic acid group undergoes amide coupling with primary or secondary amines using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method, described for structurally related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives , produces N-alkylpropanamides.
Example :

  • Reaction with propylamine under DCC/NHS conditions yields N-propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9a ) .
    Conditions :

  • Solvent: Dry acetonitrile

  • Temperature: 0°C → RT

  • Workup: Ethyl acetate washes to remove dicyclohexylurea byproduct .

Heterocyclic Ring Formation

The hydrazide intermediate participates in cyclization reactions:

Thiosemicarbazide Formation

  • Hydrazide reacts with aryl isothiocyanates (e.g., phenyl isothiocyanate) to form thiosemicarbazides .
    Example :

  • Formation of 4-aryl-1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl}thiosemicarbazides (8a–c ) .
    Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux for 5 h .

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility. Sodium salts are common .
Example :

  • Sodium 3-[2-oxoquinolin-1(2H)-yl]propanoate (3 ) via NaOH treatment .
    Conditions :

  • Base: Aqueous NaOH

  • Solvent: Ethanol .

Bromination of the Quinoline Core

Electrophilic substitution on the quinoline ring is feasible at activated positions. Bromination occurs at C3, C6, and C8 positions in analogous compounds .
Example :

  • Bromination of 7-hydroxy-4-methyl-2-oxoquinoline with Br₂ in acetic acid yields 3,6,8-tribromo derivatives .
    Conditions :

  • Reagent: Bromine in glacial acetic acid

  • Temperature: RT → reflux .

Comparative Reactivity of Analogous Compounds

Reaction TypeExample CompoundKey ConditionsYieldSource
Amide CouplingN-propylpropanamide (9a )DCC/NHS, CH₃CN, 0°C → RT72%
Oxadiazole FormationCompound 6 Triethyl orthoformate, 104°C78%
Thiosemicarbazide SynthesisCompound 8a Phenyl isothiocyanate, reflux82%
Bromination3,6,8-Tribromo derivativeBr₂, acetic acid65%

Scientific Research Applications

Anticancer Properties

Research indicates that (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid exhibits significant anticancer activity. Studies have shown its effectiveness in inducing apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to increased apoptosis rates compared to untreated controls .
Cell LineTreatmentApoptosis Rate (%)IC50 (µM)
MCF-7Compound26.571.575
MCF-7Doxorubicin22.171.136

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. It acts as a dual-target inhibitor of cholinesterases and monoamine oxidases, which are crucial in managing neurodegenerative diseases .

CompoundMechanism of ActionTarget Enzyme
This compoundInhibits AChE and MAO-BAChE, MAO-B

Antimicrobial Activity

In addition to its anticancer properties, the compound shows promising antimicrobial activity against various pathogens:

Pathogen TypeActivity Level
Gram-positive BacteriaEffective
Gram-negative BacteriaModerate Activity
FungiEffective against some species

This antimicrobial potential suggests applications in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups.

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer's disease, the compound demonstrated a capacity to cross the blood-brain barrier and effectively inhibit cholinesterase activity, leading to improved cognitive function in treated subjects .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The carboxylic acid moiety in the target compound (vs. esters in ) improves water solubility but may reduce bioavailability due to ionization at physiological pH.
  • Biological Activity : Anti-inflammatory activity is reported in 4-hydroxy-2-oxo derivatives , suggesting that electron-withdrawing groups (e.g., oxo) at position 2 may modulate bioactivity.

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Activity: 4-Hydroxy-2-oxo-quinolin-3-yl acetic acid derivatives demonstrate reduced edema in preclinical models, attributed to COX-2 inhibition .
  • Fluorescence Applications: Aminomethyl coumarin acetic acid analogues are used as fluorescent labels, indicating that quinolinyl acetic acids with electron-donating substituents (e.g., methyl) could be tailored for imaging .
  • Solubility and Stability : Methoxy groups (e.g., in ) increase polarity compared to methyl groups, affecting aqueous solubility. The target compound’s crystallinity and stability may be influenced by the 2-oxo group, as seen in energy-minimized crystal structures of related lipids .

Biological Activity

(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of significant research interest.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that influence its biological properties. The presence of the dimethyl and acetic acid groups enhances its chemical reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C12H13N1O3
  • CAS Number : 370842-14-1

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and repair. It has been shown to interact with:

  • DNA gyrase
  • Topoisomerase IV

These interactions result in the stabilization of enzyme-DNA complexes, leading to cell death through apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)1.575Induction of apoptosis via caspase activation
Panc-1 (pancreatic cancer)3.850Cell cycle arrest at G2/M phase
HT-29 (colon cancer)2.500Inhibition of DNA synthesis

In a study involving MCF-7 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial DNA replication processes, similar to its anticancer effects.

Study on Anticancer Efficacy

A detailed investigation assessed the anticancer potential of this compound against multiple human cancer cell lines. The results indicated that compounds with similar structural features showed varying degrees of cytotoxicity:

  • Caspase Activation : The compound raised levels of Caspases 8 and 9 significantly, indicating activation of both intrinsic and extrinsic apoptotic pathways.
  • Cell Cycle Analysis : Flow cytometric analysis revealed that treatment led to a decrease in cells in the G0/G1 phase and an increase in the G2/M phase, suggesting effective cell cycle arrest.
  • Apoptosis Induction : The percentage of apoptotic cells increased significantly after treatment with the compound compared to control groups .

Comparisons with Related Compounds

When compared to other quinoline derivatives such as nalidixic acid and quinoline-based chalcones, this compound demonstrates unique activity profiles due to its specific substitutions:

Compound Mechanism Unique Features
Nalidixic AcidAntibiotic action targeting DNA gyraseLacks acetic acid substitution
Quinoline ChalconesAnticancer activity via tubulin bindingVaries in structural modifications

Q & A

Basic: What are the recommended methodologies for synthesizing (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid?

Methodological Answer:
A telescoped multicomponent reaction protocol is effective for synthesizing quinoline-acetic acid derivatives. For example, 8-hydroxyquinoline derivatives can react with methylglyoxal and Meldrum’s acid in acetonitrile, followed by cyclization in refluxing acetic acid . This approach offers atom economy and simplified purification. Alternative methods include condensation reactions between substituted anilines and malonic acid esters under thermal conditions, as demonstrated for structurally similar 4-hydroxyquinolin-2-(1H)-ones . Key parameters to optimize include solvent choice (e.g., MeCN vs. acetic acid), reaction temperature, and catalyst selection.

Basic: Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer:
Combine 1H/13C NMR to confirm proton environments and carbonyl/quinoline ring systems, 2D-NMR (e.g., COSY, HSQC) to resolve complex coupling patterns, and IR spectroscopy to identify carboxylic acid (C=O) and quinoline (C=N) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction using SHELXL refinement (with restraints for disordered regions) provides unambiguous structural confirmation .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Use P95 respirators (NIOSH) or ABEK-P2 filters (EU) to avoid inhalation of dust/particulates. Wear nitrile gloves, chemical-resistant lab coats, and eye protection (goggles or face shields). Conduct reactions in a fume hood with proper ventilation. Store the compound in a sealed container away from heat sources (flash point data may be unavailable; assume flammability) . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Advanced: How can researchers design experiments to investigate the environmental stability and degradation pathways of this compound?

Methodological Answer:
Adopt a tiered approach:

Hydrolysis/Photolysis Studies: Expose the compound to UV light (simulated sunlight) and varying pH buffers. Monitor degradation via HPLC-UV or GC-MS (as used for 3-cyano-3,3-diphenylpropanoic acid analysis) .

Biotic Degradation: Use soil or water microcosms spiked with the compound. Quantify residual concentrations and identify metabolites (e.g., quinoline ring cleavage products) via LC-QTOF-MS .

Ecotoxicology: Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines. Reference the INCHEMBIOL framework for integrating abiotic/biotic data .

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound derivatives?

Methodological Answer:
Contradictions in thermal parameters or bond lengths may arise from disorder or twinning. In SHELXL:

  • Apply ISOR and DELU restraints to stabilize anisotropic displacement parameters for methyl/quinoline groups .
  • Use TWIN and BASF commands for twinned crystals. Validate with the R1 and wR2 convergence metrics.
  • Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-31G*) to identify outliers. For severe disorder, consider alternative space groups or solvent masking .

Advanced: How to optimize reaction conditions to enhance yield in the synthesis of this compound?

Methodological Answer:
Use a split-plot experimental design (as in agricultural chemistry studies ) to test variables:

  • Factors: Solvent (acetic acid vs. DMF), temperature (80–120°C), catalyst (e.g., p-TsOH), and reaction time (6–24 hrs).
  • Responses: Yield (HPLC purity), byproduct formation.
  • Analysis: ANOVA identifies significant factors. For example, refluxing in acetic acid may enhance cyclization but reduce solubility; adding 5 mol% p-TsOH could improve kinetics . Scale-up via flow chemistry may mitigate exothermicity issues.

Advanced: How to analyze the metabolic fate of this compound in biological systems?

Methodological Answer:

In Vitro Models: Incubate with liver microsomes/S9 fractions to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). Use 14C-labeled acetic acid moieties (as in astrocyte uptake studies ) to track incorporation into lipid or protein fractions.

In Vivo Studies: Administer the compound to rodents; collect plasma, urine, and feces. Extract metabolites via SPE and analyze with UHPLC-MS/MS .

Data Interpretation: Compare fragmentation patterns with synthetic standards and databases (e.g., HMDB).

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